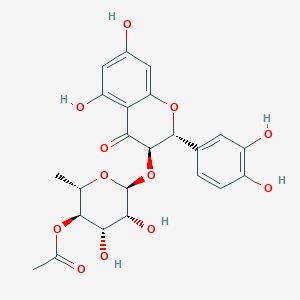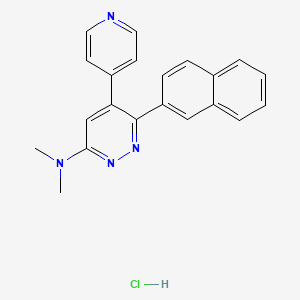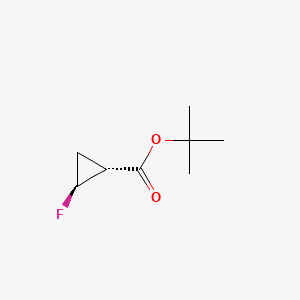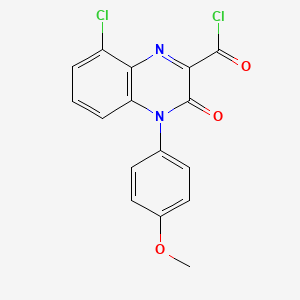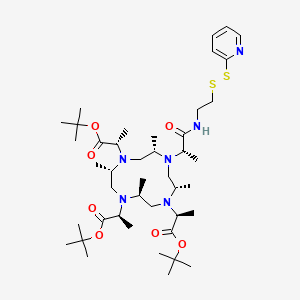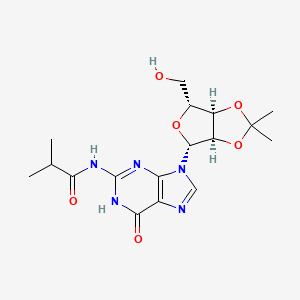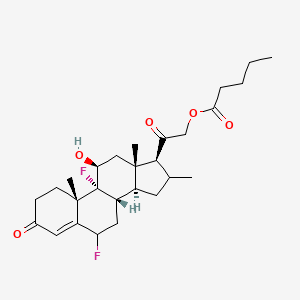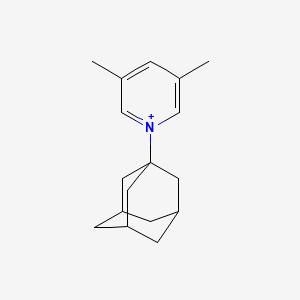![molecular formula C9H11N5O2 B13439048 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N is a complex organic compound with the molecular formula C9H11N5O2. This compound is a cyclic propano guanine adduct and is often used in neurological research, particularly in studies related to memory, learning, and cognition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature settings to ensure the correct formation of the compound. Detailed synthetic routes are usually proprietary and may vary depending on the desired isotopic labeling (13C2,15N).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and meeting regulatory standards. The compound is often produced in specialized facilities equipped to handle complex organic syntheses .
Analyse Des Réactions Chimiques
Types of Reactions
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction can alter the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can modify the nitrogenous base structure.
Substitution: Common in organic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in DNA interactions and cellular processes.
Medicine: Investigated for potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The compound exerts its effects by interacting with DNA and histone proteins. It forms adducts with guanine bases in DNA, which can influence gene expression and cellular functions. The molecular targets include DNA acetaldehyde and histone proteins, which play crucial roles in chromatin structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-Tetrahydro-4-hydroxy-6-methylpyrimido[1,2-a]purin-10(1H)-one
- N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one
Uniqueness
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and understanding metabolic pathways. Its specific interactions with DNA and histone proteins also set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H11N5O2 |
|---|---|
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
8-hydroxy-6-methyl-5,6,7,8-tetrahydro-1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C9H11N5O2/c1-4-2-5(15)14-8(16)6-7(11-3-10-6)13-9(14)12-4/h3-5,15H,2H2,1H3,(H,10,11)(H,12,13)/i6+1,7+1,10+1 |
Clé InChI |
UGJRDCQEZCPJPZ-NQAOKQPGSA-N |
SMILES isomérique |
CC1CC(N2C(=O)[13C]3=[13C](N=C[15NH]3)N=C2N1)O |
SMILES canonique |
CC1CC(N2C(=O)C3=C(N=CN3)N=C2N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


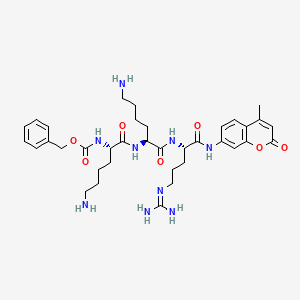
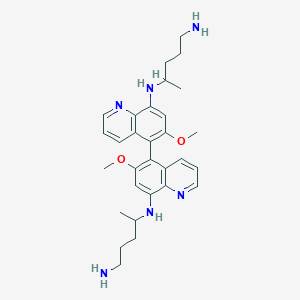
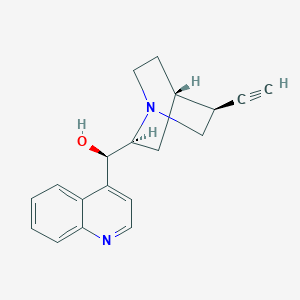
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)
